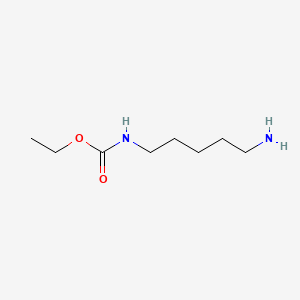

Ethyl (5-aminopentyl)carbamate

Description

Properties

CAS No. |

124859-22-9 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.244 |

IUPAC Name |

ethyl N-(5-aminopentyl)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-2-12-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11) |

InChI Key |

QWPZFXKJUXPNJB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCCCCCN |

Synonyms |

Carbamic acid, (5-aminopentyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

Ethyl (5-aminopentyl)carbamate is primarily investigated for its potential therapeutic properties. Some key findings include:

- Antineoplastic Activity : Research indicates that derivatives of ethyl carbamate, including this compound, exhibit cytotoxic effects against neoplasms in animal models. For example, studies have shown that certain analogues bind with cellular tubulin, leading to an accumulation of cells at mitosis and demonstrating cytotoxic activity against experimental tumors in mice .

- Anesthetic Use : Ethyl carbamate has been utilized as an anesthetic in animal experiments due to its long duration of action. It allows for prolonged anesthesia without significantly depressing neuronal activity compared to other anesthetics like isoflurane. This characteristic makes it valuable in research settings where extended anesthesia is required .

- Toxicological Studies : this compound has also been studied for its toxicological effects. It has been linked to liver dysfunction and oxidative stress in various animal studies, highlighting the need for careful consideration of its safety profile in therapeutic contexts .

Agricultural Chemistry

In agricultural applications, this compound can serve as a chemical intermediate in the synthesis of pesticides and herbicides. Its role includes:

- Synthesis of Biologically Active Compounds : The compound can be utilized as an intermediate in the production of various agricultural chemicals aimed at pest control and crop protection.

Chemical Intermediate

This compound serves as a versatile chemical intermediate in the synthesis of other compounds:

- Production of Amino Resins : Historically, ethyl carbamate was used to produce amino resins that function as crosslinking agents in textiles, contributing to the development of "wash-and-wear" fabrics. Although this application has diminished due to safety concerns, it illustrates the compound's utility in industrial processes .

Regulatory and Safety Considerations

Given its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), the use of this compound is heavily regulated. The following points are noteworthy:

- Food Safety : Ethyl carbamate is naturally present in fermented foods and alcoholic beverages, raising concerns about human exposure levels. Regulatory agencies have established limits on its concentration in food products to mitigate health risks associated with long-term exposure .

- Research Implications : The carcinogenic potential necessitates thorough investigation into the long-term effects of exposure in both clinical and laboratory settings, prompting ongoing research into safer alternatives or methods to minimize exposure during experiments .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Carbamate derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of Ethyl (5-aminopentyl)carbamate with key analogs:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Research Findings:

Carcinogenicity and Mutagenicity: Vinyl carbamate is significantly more potent than ethyl carbamate, inducing lung adenomas and liver tumors at lower doses . Ethyl carbamate’s carcinogenicity arises from metabolic conversion to reactive intermediates (e.g., vinyl carbamate epoxide), forming DNA adducts .

Biological Activity in Drug Design: Methyl and ethyl carbamates enhance resistance-modifying activity (RMA) in MRSA studies. Ethyl carbamate derivatives show an 8-fold improvement in MRC activity compared to methyl analogs . tert-Butyl (5-aminopentyl)carbamate’s alkane chain and Boc group make it ideal for PROTACs, enabling targeted protein degradation .

Toxicity Mechanisms :

- Ethyl carbamate induces oxidative stress in C. elegans and zebrafish, activating detoxification pathways (e.g., GST-4) . Chronic exposure disrupts growth, reproduction, and neuronal health .

Regulatory and Environmental Presence: Ethyl carbamate levels in alcoholic beverages (e.g., cachaça, Chinese白酒) often exceed legal limits (150–210 µg/L), posing carcinogenic risks .

Preparation Methods

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl (5-aminopentyl)carbamate with high purity?

this compound can be synthesized via carbamate coupling reactions. A validated method involves reacting 5-aminopentylamine with ethyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted amines and side products. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 molar excess of ethyl chloroformate) and controlled reaction temperatures (0–5°C to minimize side reactions).

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

Gas chromatography–mass spectrometry (GC-MS) with isotopically labeled internal standards (e.g., deuterated analogs) is preferred for trace quantification. Derivatization with 9-xanthydrol enhances detection sensitivity in fluorescence-based HPLC methods . For biological samples, solid-phase extraction (SPE) using C18 cartridges and methanol elution improves recovery rates. Method validation should include intra-day and inter-day precision (RSD <10%) and spike-recovery tests (85–115%) in relevant matrices like plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo genotoxicity data for carbamate derivatives?

Ethyl carbamate analogs exhibit variable clastogenicity depending on metabolic activation. In vitro assays (e.g., micronucleus tests in human lymphocytes) often lack metabolic enzymes like CYP2E1, which convert carbamates to reactive metabolites (e.g., vinyl carbamate) . To address contradictions:

- Use primary hepatocyte co-cultures with S9 fractions to mimic in vivo metabolism.

- Compare dose-response curves across species (e.g., murine vs. human liver microsomes) to identify interspecies metabolic differences.

- Prioritize in vivo somatic cell assays (e.g., comet assay in rodent liver) for carcinogenicity correlation .

Q. What factors influence the metabolic stability of this compound across experimental models?

Metabolic stability depends on esterase activity and CYP2E1-mediated oxidation. Key considerations:

- Species-specific metabolism : Rodent microsomes metabolize carbamates faster than human counterparts due to higher CYP2E1 expression .

- Tissue distribution : Adipose tissue accumulation slows elimination; measure tissue-to-plasma ratios via LC-MS/MS.

- Enzyme inhibition : Co-administer CYP2E1 inhibitors (e.g., disulfiram) to assess metabolic pathway dominance .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for this compound in complex matrices?

For fermented food or biological samples:

- Column selection : Use mixed-mode SPE cartridges (e.g., Strata-X-C with cation-exchange properties) to retain polar amines.

- Elution optimization : Acidic buffers (pH 3.0) improve retention; elute with 5% ammonium hydroxide in methanol.

- Matrix effects : Spike deuterated internal standards to correct ion suppression in LC-MS .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity of carbamate derivatives?

- Nonlinear regression : Fit IC50 values using a four-parameter logistic model (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare treatment groups across multiple doses (e.g., 0.1–100 µM).

- Benchmark dose (BMD) modeling : Estimate lower confidence limits for adverse effects in chronic toxicity studies .

Q. How should researchers validate GC-MS methods for this compound in compliance with regulatory guidelines?

Follow AOAC International protocols:

- Linearity : R² ≥0.99 over a 10–200 µg/L range.

- Limit of quantification (LOQ) : Signal-to-noise ratio ≥10:1 at 10 µg/L .

- Collaborative trials : Submit methods for inter-laboratory validation to confirm reproducibility (RSD <15%) .

Cross-Disciplinary Applications

Q. What role does this compound play in enzyme inhibition studies?

As a carbamate precursor, it acts as a covalent inhibitor for serine hydrolases. Experimental design tips:

Q. How can computational modeling predict the environmental persistence of carbamate derivatives?

Use QSAR models (e.g., EPI Suite):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.